
Terpinolene
Overview
Description
Terpinolene is a naturally occurring monoterpene, commonly found in the essential oils of various plants such as conifers, tea tree, apples, and some citrus fruits . It is known for its fresh, piney, floral, and sometimes citrusy aroma, making it a popular ingredient in the fragrance industry . This compound is also present in certain cannabis strains, contributing to their unique aroma profiles . The molecular formula of this compound is C₁₀H₁₆, and it exists as a colorless liquid at room temperature with a boiling point of approximately 186°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpinolene can be synthesized through various methods. One common approach involves the isomerization of alpha-pinene, a process that can be catalyzed by acids such as sulfuric acid or hydrochloric acid . Another method includes the cyclization of myrcene, which can be achieved using catalysts like aluminum chloride .
Industrial Production Methods: Industrial production of this compound often involves the extraction from essential oils of plants like nutmeg, tea tree, and conifers through steam distillation . This process involves passing steam through the plant material, causing the essential oils to evaporate. The steam and oil vapors are then condensed, and the oil is separated from the water .
Chemical Reactions Analysis
Types of Reactions: Terpinolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Halogenation of this compound can occur using halogens like chlorine or bromine, producing halogenated derivatives.
Major Products Formed:
Oxidation: this compound oxide
Reduction: p-Menthane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Antioxidant Properties
Terpinolene has demonstrated significant antioxidant activity in several studies. Research indicates that it can enhance the total antioxidant capacity of cells, thereby protecting them from oxidative stress.
- Key Findings :
- A systematic review highlighted that this compound concentrations can reduce total oxidant levels and increase antioxidant substances in cells, comparable to established antioxidants like butylated hydroxytoluene .
- In vitro studies have shown that this compound can inhibit lipid peroxidation by over 80%, suggesting its potential as a therapeutic agent for conditions related to oxidative stress, such as neurodegenerative diseases .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are another area of interest. Studies suggest that it may help modulate the immune response and alleviate symptoms associated with chronic inflammatory conditions.
- Research Insights :
Anticancer Potential
Emerging research points to this compound's potential as an anticancer agent. Several studies have indicated that it may inhibit the growth of various cancer cells.
- Case Studies :
- A study from Turkey reported that this compound inhibited brain tumor cell growth without affecting normal cells, indicating its selective action against cancerous tissues .
- Research from Sichuan Normal University found that this compound combined with another terpene significantly enhanced its efficacy against breast cancer cells, promoting apoptosis and inhibiting proliferation .
Study | Cancer Type | Findings |
---|---|---|
Ataturk University | Brain Tumor | Inhibited growth without harming normal tissue |
Sichuan Normal University | Breast Cancer | Enhanced effectiveness when combined with cymene |
Indonesian Research Group | Breast Cancer | Supported apoptosis and inhibited cell growth |
Antibacterial and Antifungal Activities
This compound exhibits promising antibacterial and antifungal properties, making it a candidate for use in cleaning products and pharmaceuticals.
- Applications :
Sedative Effects
Research has also explored the sedative effects of this compound, particularly through inhalation.
Mechanism of Action
The mechanism by which terpinolene exerts its effects involves interactions with various molecular targets and pathways . For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . This compound’s antioxidant properties are believed to result from its ability to scavenge free radicals and reduce oxidative stress . Additionally, its sedative effects may be linked to its interaction with the central nervous system, although the exact pathways remain to be fully elucidated .
Comparison with Similar Compounds
Alpha-Pinene: Known for its pine-like aroma and anti-inflammatory properties.
Beta-Pinene: Similar to alpha-pinene but with a slightly different aroma profile.
Limonene: Found in citrus fruits, known for its citrusy aroma and potential anticancer properties.
Uniqueness of Terpinolene:
- This compound is unique in its combination of fresh, woody, and floral aroma, which is less common among other monoterpenes .
- It has a higher vaporization temperature compared to some other terpenes, making it suitable for specific applications .
- Its diverse range of biological activities, including antioxidant, sedative, and insect repellent properties, sets it apart from other similar compounds .
Biological Activity
Terpinolene, a monoterpene found in various essential oils, has garnered attention for its diverse biological activities. This article provides an overview of this compound's pharmacological properties, including its antioxidant, antifungal, and cytotoxic effects, supported by data from in silico, in vitro, and in vivo studies.
Overview of this compound
This compound is a colorless liquid with a floral aroma, commonly present in essential oils derived from plants such as tea tree and nutmeg. Its chemical structure allows it to interact with various biological systems, leading to a range of therapeutic effects.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which have been documented in multiple studies. The compound enhances the total antioxidant capacity by inducing the expression of Akt1, a protein involved in cellular survival pathways.
- Key Findings:
- A study by Lu et al. (2019) demonstrated that this compound reduced total oxidant levels and increased antioxidant substances in a concentration-dependent manner, comparable to butylated hydroxytoluene (BHT), a standard antioxidant .
- The compound inhibited lipid peroxidation by over 80%, indicating its potential as a protective agent against oxidative stress-related diseases .
2. Antifungal Activity
This compound has shown promising antifungal effects against various pathogens. Its efficacy is notable in inhibiting mycotoxin biosynthesis, which is crucial for food safety and public health.
- Key Findings:
- Research indicates that this compound significantly downregulated the expression of genes related to mycotoxin production in fungi such as Fusarium avenaceum, showcasing its potential as a natural antifungal agent .
- Comparative studies have demonstrated that this compound's minimum inhibitory concentration (MIC) values are favorable when compared to other known antifungal agents .
3. Cytotoxic and Antiproliferative Effects
The cytotoxicity of this compound varies depending on the cell type and concentration used. While some studies indicate low toxicity levels, others suggest potential cytotoxic effects at higher concentrations.
- Key Findings:
- This compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and expression of apoptotic markers such as BAX and cleaved-PARP without causing significant genotoxicity .
- In contrast, studies on normal cell lines (e.g., L929 fibroblasts) revealed that this compound did not induce significant cytotoxic effects at lower concentrations .
Summary of Research Findings
The following table summarizes key biological activities of this compound based on recent studies:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Reduces oxidant levels; inhibits lipid peroxidation | Lu et al. (2019) |
Antifungal | Inhibits mycotoxin biosynthesis | Jurado et al. (2008) |
Cytotoxic | Induces apoptosis in cancer cells | Kig et al. (2021) |
Cytoprotective | Protects normal cells from oxidative damage | Morshedi et al. (2014) |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1: A systematic review analyzed 57 studies on this compound's biological activities and concluded that its antioxidant and insecticidal properties are the most investigated areas . The review emphasized the need for further exploration into the mechanisms underlying these effects.
- Case Study 2: In vivo studies evaluating the safety profile of this compound have been limited. However, preliminary findings suggest that at therapeutic doses, this compound exhibits low toxicity compared to other monoterpenes, indicating its potential for safe use in various applications .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate terpinolene’s anti-inflammatory properties?
Methodological Answer: In vitro assays using lipopolysaccharide (LPS)-induced macrophages or RAW 264.7 cell lines are standard. Researchers measure cytokine production (e.g., TNF-α, IL-6) via ELISA and assess NF-κB pathway inhibition using Western blotting. For in vivo validation, murine models of acute inflammation (e.g., carrageenan-induced paw edema) are employed, with this compound administered via intraperitoneal injection or oral gavage .
Q. How can researchers quantify this compound’s antioxidant capacity in biological systems?
Methodological Answer: Common techniques include:
- DPPH/ABTS assays : To measure free radical scavenging activity.
- Lipid peroxidation assays : Using thiobarbituric acid-reactive substances (TBARS) in cell cultures or tissue homogenates.
- Oxidative stress markers : Quantifying glutathione (GSH) levels and superoxide dismutase (SOD) activity in treated vs. control groups .
Q. What analytical techniques are used to identify this compound in plant extracts?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For quantification, internal standards (e.g., caryophyllene oxide) and calibration curves are applied. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is also used for purity assessment .
Advanced Research Questions
Q. How can computational methods resolve contradictions in this compound’s ozonolysis pathways?
Methodological Answer: Density Functional Theory (DFT) calculations are critical for mapping reaction mechanisms. For example, studies using the M06-2X/6-311+G(d,p) basis set have elucidated the formation of Criegee intermediates and carbonyl oxides during ozonolysis. These models help reconcile discrepancies in experimental product yields by identifying energetically favorable pathways .
Q. What factors explain the variability in secondary organic aerosol (SOA) yields from this compound oxidation?
Methodological Answer: SOA yields depend on:
- NO₃ radical concentration : Higher [NO₃] (e.g., 10 ppt vs. 0.1 ppt) increases hydroxynitrate formation, enhancing SOA production.
- Reaction conditions : Chamber experiments (e.g., EUROCHAMP simulations) show this compound’s SOA yield ranges from 5% to 40% under varying aerosol mass loadings.
- Competing pathways : Alkoxy radical decomposition vs. peroxy radical termination, which can be tracked via molecular product detection (e.g., trifunctional species) .
Q. How can researchers address conflicting data on this compound’s role in cancer cell cytotoxicity?
Methodological Answer:
- Cell line specificity : Test this compound across diverse cancer models (e.g., K562 leukemia vs. glioblastoma).
- Dose-response profiling : Use MTT assays to identify IC₅₀ values and differentiate cytotoxic vs. cytostatic effects.
- Mechanistic validation : RNA sequencing to assess downregulation of AKT1 or other proliferation-linked genes, as seen in this compound-treated K562 cells .
Q. What strategies optimize this compound extraction for pharmacological studies?
Methodological Answer:
- Supercritical CO₂ extraction : Maximizes purity by adjusting pressure (30–50 MPa) and temperature (40–60°C).
- Molecular distillation : Separates this compound from co-extracted waxes.
- Enzymatic pretreatment : Enhances yield from plant biomass by hydrolyzing cell-wall polysaccharides .
Q. Data Contradiction Analysis
Q. Why do studies report divergent acetone yields from this compound oxidation?
Resolution: Acetone production varies with oxidant type and reaction conditions:
- OH radical reactions : Yield ~39% acetone due to β-scission of alkoxy radicals.
- Ozone reactions : Lower yields (0.5%) occur in the presence of OH scavengers.
- Key variables : Use isotopically labeled this compound (e.g., ¹³C) in chamber studies to track carbon partitioning .
Q. Emerging Research Directions
Q. How can metabolic engineering enhance this compound biosynthesis in non-native hosts?
Methodological Answer:
- Heterologous expression : Introduce this compound synthase (e.g., TpTS1 from Thuja plicata) into E. coli or yeast.
- Precursor optimization : Overexpress geranyl diphosphate (GPP) synthases to boost substrate availability.
- CRISPR-Cas9 editing : Knock out competing pathways (e.g., monoterpene cyclases) in host organisms .
Q. What role does this compound play in plant-environment interactions under climate stress?
Methodological Answer:
- Drought experiments : Measure this compound emission rates in Cannabis sativa under water-limited conditions using dynamic headspace sampling.
- Pest resistance assays : Compare aphid mortality rates in this compound-rich vs. This compound-deficient cultivars.
- Transcriptomic analysis : Link this compound synthase expression to jasmonate signaling pathways under stress .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYAFQVGZZPNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | TERPINOLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0027222 | |
Record name | Terpinolene | |
Source | EPA DSSTox | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |
Record name | TERPINOLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |
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Record name | Terpinolene | |
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Record name | Terpinolene | |
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Record name | Terpinolene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |
Record name | TERPINOLENE | |
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Record name | Terpinolene | |
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Flash Point |
64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |
Record name | TERPINOLENE | |
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Solubility |
In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | TERPINOLENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terpinolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
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Record name | Terpinolene | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |
Record name | TERPINOLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
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Record name | Terpinolene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.74 [mmHg], 0.74 mm Hg at 25 °C | |
Record name | Terpinolene | |
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Color/Form |
Water-white to pale amber liquid, Colorless liquid or oil | |
CAS No. |
586-62-9 | |
Record name | TERPINOLENE | |
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Record name | TERPINOLENE | |
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URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Terpinolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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